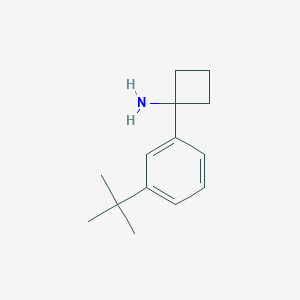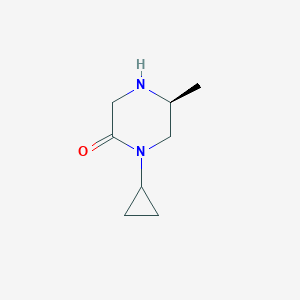
Benzoic-18O acid, 4-(hydroxy-18O)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic-18O acid, 4-(hydroxy-18O)- is a labeled compound where the oxygen atoms in the benzoic acid and hydroxy groups are replaced with the isotope oxygen-18. This compound is primarily used in scientific research to trace and study various biochemical and chemical processes due to the presence of the stable isotope.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic-18O acid, 4-(hydroxy-18O)- typically involves the incorporation of oxygen-18 into the benzoic acid structure. One common method is the oxidation of toluene-18O using potassium permanganate in an alkaline medium. The reaction conditions include maintaining a temperature of around 60-70°C and a reaction time of several hours to ensure complete oxidation.
Industrial Production Methods
Industrial production of Benzoic-18O acid, 4-(hydroxy-18O)- is less common due to the high cost of oxygen-18. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale. The use of specialized equipment to handle isotopically labeled compounds and ensure high purity is essential.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic-18O acid, 4-(hydroxy-18O)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it to benzyl alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, primarily occur at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or alkaline conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, chlorobenzoic acids, and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Benzoic-18O acid, 4-(hydroxy-18O)- is widely used in scientific research due to its isotopic labeling. Applications include:
Chemistry: Studying reaction mechanisms and pathways, particularly those involving oxygen transfer.
Biology: Tracing metabolic pathways and understanding enzyme-catalyzed reactions.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which Benzoic-18O acid, 4-(hydroxy-18O)- exerts its effects is primarily through its participation in chemical reactions where the oxygen-18 isotope acts as a tracer. This allows researchers to follow the movement and transformation of the compound in various processes. The molecular targets and pathways involved include enzyme-catalyzed reactions in metabolic pathways and chemical transformations in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Salicylic acid (2-hydroxybenzoic acid)
- p-Hydroxybenzoic acid (4-hydroxybenzoic acid)
- Protocatechuic acid (3,4-dihydroxybenzoic acid)
- Gallic acid (3,4,5-trihydroxybenzoic acid)
Uniqueness
Benzoic-18O acid, 4-(hydroxy-18O)- is unique due to its isotopic labeling with oxygen-18, which is not present in the similar compounds listed above. This labeling allows for specific tracing and studying of oxygen-involved processes, making it a valuable tool in research applications.
Eigenschaften
Molekularformel |
C7H6O3 |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
4-(18O)oxidanyl(18O)benzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i8+2,9+2 |
InChI-Schlüssel |
FJKROLUGYXJWQN-UUQIGZEMSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)[18OH])[18OH] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Propenal, 3-[3-(methylsulfonyl)phenyl]-](/img/structure/B12958227.png)





![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)



![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)

